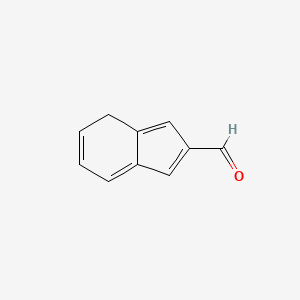

4h-Indene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

724765-41-7 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4H-indene-2-carbaldehyde |

InChI |

InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-3,5-7H,4H2 |

InChI Key |

FCLYEJQSLLDPCT-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=CC(=C2)C=O |

Origin of Product |

United States |

Significance of the Indene Scaffold in Organic Synthesis

The indene (B144670) scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, is a privileged structure in organic synthesis. Its presence is widespread in a variety of natural products and synthetic molecules that exhibit significant biological activity.

Indene derivatives are key structural units in numerous biologically active compounds and pharmaceutical agents. oaepublish.com For instance, Dalesconol A and B, which contain an indene core, show immunosuppressive activities. oaepublish.com Other natural products like Cyanosporaside A and B display antimicrobial properties, while Dichroanal B has been reported for its anti-inflammatory and anti-tumor activities. oaepublish.com The inherent rigidity and three-dimensional structure of the indene skeleton also make it a valuable pharmacophore in drug design. oaepublish.commdpi.com

Beyond medicinal chemistry, the indene framework is crucial in materials science. Its derivatives are utilized in the development of photovoltaic solar cells, electron-transporting materials, and fluorescent materials. researchgate.netresearchgate.net The ability to modify the indene core allows chemists to fine-tune the electronic and photophysical properties of these materials. The synthesis of indenes, particularly those with chiral centers, remains an active and challenging area of research, with methods including intramolecular cyclizations and intermolecular annulations of alkynes being developed. oaepublish.comresearchgate.net

Relevance of Carbaldehyde Functionality in Advanced Chemical Transformations

The carbaldehyde group, an aldehyde (-CHO) attached to a carbon ring, is one of the most versatile functional groups in organic chemistry. fsu.edulibretexts.org Its reactivity is dominated by the polar carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles. britannica.com

This reactivity allows for a vast array of chemical transformations. Aldehydes can be easily oxidized to form carboxylic acids or reduced to primary alcohols. fsu.edu They are key participants in numerous carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. These include:

Nucleophilic Addition Reactions: Reagents like Grignard reagents and organolithium compounds add to the carbonyl carbon to form secondary alcohols. msu.edu

Condensation Reactions: The Knoevenagel condensation, for example, involves the reaction of aldehydes with active methylene (B1212753) compounds to form new carbon-carbon double bonds. acs.org

Cycloaddition Reactions: Aldehydes can act as dienophiles or participate in other cycloadditions to construct new ring systems. researchgate.net

Imines Formation: Reaction with primary amines yields imines (Schiff bases), which are important intermediates for synthesizing other nitrogen-containing compounds. msu.edu

When attached to a ring system like indene (B144670), the carbaldehyde group's reactivity can be influenced by the electronic properties of the ring, while the group itself serves as a handle for further molecular elaboration. The nomenclature for an aldehyde substituent on a ring is "-carbaldehyde". fsu.edulibretexts.org

Academic Research Trajectories for 4h Indene 2 Carbaldehyde and Its Derivatives

De Novo Synthetic Routes to this compound Core

The fundamental construction of the indene-2-carbaldehyde skeleton can be achieved through various synthetic sequences, ranging from traditional multi-step procedures to more efficient one-pot domino reactions.

Multi-step Organic Synthesis Strategies

A common and established method for synthesizing indene-2-carbaldehydes involves a two-step sequence starting from readily available 1-indanones. rsc.org This approach provides a reliable pathway to the target structure, although it involves multiple distinct operations. The general process is outlined as follows:

Formylation: The 1-indanone starting material is first subjected to a formylation reaction to introduce the aldehyde precursor at the C2 position.

Dehydration/Elimination: The resulting intermediate undergoes a dehydration or elimination reaction to form the double bond characteristic of the indene ring, yielding the final indene-2-carbaldehyde product.

This strategy is adaptable, allowing for the synthesis of various substituted indene-2-carbaldehydes by starting with appropriately substituted 1-indanones. For instance, 7-Methyl-3-phenyl-1H-indene-2-carbaldehyde was successfully synthesized from 4-methylindan-1-one in an 86% yield over the two steps. rsc.org The planning of such multi-step syntheses requires a thorough understanding of the interconversion of organic functional groups. savemyexams.com

One-Pot and Cascade Reaction Sequences

To enhance synthetic efficiency, researchers have developed one-pot and cascade (or domino) reactions that combine multiple transformations in a single reaction vessel. These methods reduce waste, save time, and can lead to the rapid assembly of complex molecular architectures from simple precursors. mdpi.com

While a direct one-pot synthesis for the parent this compound is not prominently detailed, related structures are accessible through such elegant processes. For example, a copper(I)-catalyzed three-component domino reaction has been developed for the synthesis of substituted indenes. nih.gov This reaction combines different components in a single pot to construct the indene ring system efficiently. Similarly, novel dihydro-4H-indeno[1,2-b]furan-3-carboxamides have been synthesized through multicomponent reactions involving ninhydrin, demonstrating the power of one-pot strategies to build complex indene-fused heterocycles. researchgate.net These examples highlight the potential for developing streamlined, one-pot syntheses for specific targets like this compound.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for synthesizing indene frameworks with high efficiency and selectivity. Both organocatalysis and transition-metal catalysis have been successfully applied to the formation of indene-carbaldehydes and their derivatives.

Organocatalysis in Indene-Carbaldehyde Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a key strategy, particularly for avoiding the use of transition metals. A notable example is the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives through the reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.orgrsc.org This reaction is catalyzed by an aminocatalyst in the presence of a Hantzsch ester as the reductant. rsc.orgrsc.org A significant challenge in this synthesis is the potential for the product to isomerize. However, the use of a sterically demanding, stereo-defined aminocatalyst was shown to effectively inhibit this unwanted cycloolefin isomerization. rsc.orgrsc.org

The general procedure involves stirring the o-formyl trans-cinnamaldehyde substrate with a Hantzsch ester and a catalytic amount (e.g., 20 mol%) of an aminocatalyst in a solvent like THF at room temperature. rsc.org

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed, Ruthenium-Catalyzed)

Transition metals, especially palladium, have been extensively used in the synthesis of highly substituted indenes. nih.govacs.org These methods often involve the carboannulation of alkynes. One approach is the direct palladium-catalyzed carboannulation of internal alkynes. nih.govacs.org An alternative two-step method involves a palladium/copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide, followed by a copper-catalyzed intramolecular cyclization. nih.govacs.org

Rhodium(III) catalysts have also been employed for the synthesis of indenes from substrates containing propargylic hydrogens. nih.gov While these methods are powerful for creating the core indene structure, their direct application to produce the 2-carbaldehyde derivative requires appropriately functionalized starting materials. For instance, a palladium-catalyzed process could potentially be adapted if one of the starting components contains the required aldehyde functionality or a precursor group.

Asymmetric Synthesis of Chiral Indene-Carbaldehyde Derivatives

The development of asymmetric methods to synthesize chiral indenes is of high importance, as these structures are found in many biologically active molecules. researchgate.netoaepublish.com Organocatalysis has proven particularly effective in this domain.

One prominent application is the asymmetric allylic alkylation of indene-2-carbaldehydes with Morita-Baylis-Hillman (MBH) carbonates. nih.govrsc.org This reaction proceeds through the activation of a pentaenolate intermediate and utilizes a chiral tertiary amine as the nucleophilic catalyst, affording products in a highly enantio- and diastereoselective manner. nih.govrsc.org

Another powerful asymmetric transformation is the [8+2] cycloaddition of indene-2-carbaldehydes with nitro olefins. nih.govau.dk This reaction, catalyzed by a C2-symmetric aminocatalyst, generates complex benzonorbornene scaffolds with high peri-, diastereo-, and enantioselectivity. The reaction proceeds through a transient amino isobenzofulvene intermediate. nih.govau.dk

Palladium catalysis has also been instrumental in the asymmetric synthesis of chiral spiro-indenes. A recently developed method involves a palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.com This reaction traps a π-allyl-Pd 1,4-dipole with an indene-involved ketene, generated in situ via a visible-light-induced Wolff rearrangement. The protocol is noted for its mild conditions and excellent stereoselectivity, achieving up to 97% enantiomeric excess (ee) and a 19:1 diastereoisomeric ratio (dr). oaepublish.com

Data on Catalytic Syntheses

Table 1: Organocatalytic Synthesis of 1H-Indene-2-carbaldehyde Derivatives

| Substrate | Catalyst | Reductant | Solvent | Time (h) | Yield (%) | Ref |

|---|

Table 2: Asymmetric Synthesis of Chiral Spiro-Indenes via Palladium Catalysis

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Ref |

|---|

Synthetic Routes to this compound and Associated Frameworks

The synthesis of indene derivatives, including the specific target this compound, is a significant area of organic chemistry. These compounds serve as crucial precursors for a variety of applications, from bioactive molecules to materials science. beilstein-journals.orgacs.org This article explores several key synthetic methodologies for preparing this compound and related indene structures.

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for probing reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. By modeling molecular structures and their interactions, researchers can predict reaction outcomes, identify transient intermediates, and map out the energetic landscape of a chemical transformation.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a particularly powerful tool for studying the energetics and transition states of organic reactions. e3s-conferences.orgyoutube.com DFT calculations can provide valuable thermodynamic and kinetic data, helping to elucidate reaction mechanisms and predict the feasibility of different reaction pathways. e3s-conferences.org

In the context of indene (B144670) derivatives, DFT has been employed to study various reactions. For instance, in a synergistic organo- and palladium-catalyzed asymmetric allylic alkylation of indene-2-carbaldehyde, DFT calculations were used to model the reaction and understand the origin of stereoselectivity. au.dk The calculations, performed at the ωB97X-D/6-311++G(d,p)/SDD level of theory with a toluene (B28343) solvation model, helped to identify the most stable transition state structures leading to the observed products. au.dk

A study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, which shares the aldehyde functional group with 4H-indene-2-carbaldehyde, utilized DFT at the (B3LYP)/6-31+G(d) level to identify three transition states corresponding to hemiaminal formation, internal rearrangement, and the final Schiff base product. nih.gov Such studies highlight how DFT can be used to map out the entire reaction pathway, identifying key intermediates and the energy barriers between them.

Table 1: Representative DFT Functionals and Basis Sets in Organic Reaction Mechanism Studies

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimizations and frequency calculations. researchgate.net |

| ωB97X-D | 6-311++G(d,p) | High-accuracy energy calculations, including dispersion corrections. au.dk |

| M06-2X | 6-31+G(d,p) | Good for non-covalent interactions and thermochemistry. |

| TPSS | def2-TZVP | Often used for energy minimization in complex systems. e3s-conferences.org |

Molecular Dynamics Simulations of Reaction Processes

Molecular dynamics (MD) simulations offer a powerful approach to studying the dynamic evolution of chemical systems, providing insights into reaction pathways and the influence of the surrounding environment. nih.gov While DFT calculations provide static pictures of reactants, products, and transition states, MD simulations can model the entire reaction trajectory, capturing the motion of atoms over time. researchgate.netrsc.org

For complex reactions, reactive MD simulations, which allow for the formation and breaking of chemical bonds, can be particularly informative. researchgate.net Although specific MD simulation studies focused solely on this compound are not widely reported in the literature, the methodology has been applied to related systems. For example, on-the-fly MD simulations on a semi-empirical MRCI potential energy surface have been used to study the photochemistry of cyclohexanone, a cyclic ketone that shares some structural similarities with the indene framework. researchgate.net These simulations predicted the distribution of photoproducts and the timescales for their formation. researchgate.net

The development of general reactive machine learning potentials, such as ANI-1xnr, is expanding the scope of reactive MD simulations to larger and more complex systems, allowing for the exploration of reaction networks and the discovery of novel reaction pathways. beilstein-journals.org

Role of Intermediates in this compound Transformations

The transformation of this compound into more complex molecules often proceeds through a series of transient intermediates. The nature of these intermediates dictates the course of the reaction and the structure of the final products. Understanding the formation and reactivity of these species is crucial for controlling the outcome of a chemical synthesis.

Enolate Chemistry and Its Derivatives

Enolates are highly reactive intermediates formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.comlibretexts.org The resulting anion is a powerful nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions. masterorganicchemistry.com In the case of this compound, the presence of α-hydrogens makes it susceptible to enolate formation under basic conditions. youtube.com

The formation of an enolate from an aldehyde like acetaldehyde (B116499) can be achieved using bases such as sodium ethoxide or sodium hydride. youtube.com The resulting enolate anion is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. youtube.com

While direct studies on the enolate of this compound are limited, related transformations highlight the importance of enolate-type intermediates. For example, the aminocatalytic [8 + 2] cycloaddition between indene-2-carbaldehydes and nitroalkenes proceeds through the formation of an amino isobenzofulvene intermediate, which acts as an 8π component. acs.org This intermediate is an analogue of an enolate, with the nitrogen atom of the amine catalyst playing a similar role to the oxygen atom in an enolate.

Furthermore, the synthesis of indene derivatives through the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates under basic conditions proceeds via the formation of an enolate from the malonate, which then attacks the aldehyde. nih.gov

Carbocation-Mediated Pathways

Carbocations are positively charged species that are key intermediates in a wide variety of organic reactions, including rearrangements, additions, and cyclizations. beilstein-journals.orgethernet.edu.et The formation of indene frameworks can often proceed through carbocationic intermediates.

For instance, the iodine-catalyzed cascade reaction of 2-styrylbenzaldehydes with indoles to synthesize 1H-indenes is proposed to involve the formation of a carbocation intermediate after the nucleophilic addition of the indole (B1671886) to the aldehyde group. researchgate.net This carbocation then undergoes a 4π-electrocyclization to yield the indene product. researchgate.net

Similarly, gold(I)-catalyzed domino coupling of alcohols with allenes to produce highly substituted indenes is suggested to proceed via carbocation intermediates. chemistryviews.org Another example is the FeCl3-catalyzed cascade cyclization of propargylic alcohols and alkenes, where the instability of secondary carbocation intermediates can influence the reaction outcome. tsinghua.edu.cn The synthesis of indenes through the Brønsted acid-catalyzed reaction of α-(trifluoromethyl)allyl-substituted benzyl (B1604629) alcohols also involves the transient formation of carbocationic species. beilstein-journals.org

A gold(I)-catalyzed 5-endo-dig cyclization of o-(alkynyl)styrenes to form functionalized indenes is believed to proceed through a cationic intermediate that is stabilized by the gold catalyst. scispace.com

Table 2: Examples of Carbocation-Mediated Indene Synthesis

| Starting Materials | Catalyst/Reagent | Key Intermediate | Reference |

| 2-Styrylbenzaldehydes and Indoles | Iodine | Carbocation | researchgate.net |

| Aryl-substituted Allenes and Alcohols | Gold(I) | Carbocation | chemistryviews.org |

| Propargylic Alcohols and Alkenes | FeCl3 | Carbocation | tsinghua.edu.cn |

| α-(Trifluoromethyl)allyl-substituted Benzyl Alcohols | Brønsted Acid | Carbocation | beilstein-journals.org |

| o-(Alkynyl)styrenes | Gold(I) | Gold-stabilized Cation | scispace.com |

Radical and Photoinduced Intermediates

Reactions involving radical and photoinduced intermediates offer unique pathways for the synthesis and transformation of organic molecules. libretexts.orgbbhegdecollege.com These high-energy species can undergo reactions that are not accessible under thermal conditions.

The photochemistry of indene derivatives has been explored, revealing interesting transformations. For example, the photochemical reaction of trans-2,6-diaryl-4H-spiro[cyclohexane-1,2′-indene]-1′,3′,4-triones leads to the formation of ylidenephthalide derivatives. researchgate.net In contrast, the cis-isomers undergo a photo-induced retro-Michael reaction. researchgate.net

More directly related to the indene core, a photoredox-enabled functionalized carbon-atom insertion reaction into indene has been described to access 2-substituted naphthalenes. nih.gov This reaction utilizes a radical carbyne precursor. nih.gov Radical cyclization reactions have also been employed to synthesize indene frameworks. researchgate.net

The generation of nitrogen-centered radicals can lead to the functionalization of sp2 systems, and while not directly demonstrated for this compound, these methods present potential avenues for its transformation. acs.org Photoinduced electron-transfer pathways can generate highly reactive radical cations and anions, enabling novel synthetic transformations. nih.gov

Stereochemical Control and Enantioselectivity in Reactions

The control of stereochemistry is a paramount objective in the synthesis of complex molecules derived from this compound. Researchers have successfully developed several organocatalytic methods to achieve high levels of diastereoselectivity and enantioselectivity in reactions involving this versatile building block. These methods often rely on the formation of transient chiral intermediates that effectively dictate the facial selectivity of the ensuing bond-forming steps.

A notable example is the organocatalytic asymmetric allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates. rsc.org This reaction proceeds via the formation of a pentaenolate intermediate under nucleophilic catalysis. rsc.org The use of a dimeric cinchona alkaloid derivative as a chiral tertiary amine catalyst has proven highly effective in controlling the stereochemical outcome. rsc.org The reaction demonstrates excellent stereoselectivity, affording the desired products in good yields with high diastereo- and enantioselectivities. rsc.org The steric and electronic properties of both the indene-2-carbaldehyde substrate and the MBH carbonate have a significant impact on the efficiency and selectivity of the reaction. rsc.org

The scope of this stereoselective allylation has been explored with various substituted indene-2-carbaldehydes. The results, as summarized in the table below, indicate that substituents on the indene ring can influence the yield and enantioselectivity, likely due to steric effects. rsc.org For instance, 5-methyl- and 5-methoxy-substituted indene-2-carbaldehydes resulted in diminished yield and enantioselectivity compared to the unsubstituted analogue. rsc.org Conversely, substrates with bromo or methoxy (B1213986) groups at the 6-position yielded products with good stereocontrol. rsc.org

| Entry | Substrate (Indene-2-carbaldehyde) | Product | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | Indene-2-carbaldehyde | 3a | 91 | >20:1 | 94 |

| 2 | 5-Methyl-indene-2-carbaldehyde | 3c | 55 | 10:1 | 72 |

| 3 | 5-Methoxy-indene-2-carbaldehyde | 3d | 51 | 10:1 | 75 |

| 4 | 6-Bromo-indene-2-carbaldehyde | 3e | 85 | >20:1 | 92 |

| 5 | 6-Methoxy-indene-2-carbaldehyde | 3f | 82 | >20:1 | 91 |

| 6 | 7-Methyl-indene-2-carbaldehyde | 3g | 88 | >20:1 | 95 |

| 7 | 4-Bromo-indene-2-carbaldehyde | 3h | 78 | >20:1 | 90 |

| 8 | 4-Chloro-indene-2-carbaldehyde | 3i | 81 | >20:1 | 91 |

Another significant advancement in the stereocontrolled reactivity of indene-2-carbaldehydes is their participation in higher-order cycloaddition reactions. For example, an aminocatalytic [8+4] cycloaddition of indene-2-carbaldehydes with indole-2,3-quinodimethanes has been developed. researchgate.net This reaction proceeds through the in-situ generation of a chiral amino isobenzofulvene intermediate, leading to the formation of complex indole-annulated bicyclic systems with high peri-, diastereo-, and enantioselectivity. researchgate.net

Catalyst Design Principles for this compound Reactivity

The design of effective catalysts is fundamental to controlling the reactivity and stereoselectivity of reactions involving this compound and related α,β-unsaturated aldehydes. The primary strategy revolves around the use of chiral organocatalysts, particularly secondary and tertiary amines, which activate the substrate and create a chiral environment to guide the approach of the nucleophile. mdpi.com

A key principle in the aminocatalysis of α,β-unsaturated aldehydes is the formation of a transient, optically active iminium ion intermediate. mdpi.com This is achieved through the condensation of the chiral secondary amine catalyst with the aldehyde. The formation of the E-configured iminium ion is generally favored, and the bulky substituents on the catalyst effectively shield one of the two faces of the molecule. mdpi.com Consequently, the nucleophile preferentially attacks the unshielded Re-face, leading to high enantioselectivity. mdpi.com Steric hindrance, therefore, plays a crucial role in directing the stereochemical outcome of the reaction. mdpi.com

For the allylic alkylation of indene-2-carbaldehydes, the design of the chiral tertiary amine catalyst is critical. Dimeric cinchona alkaloid derivatives have emerged as superior catalysts for this transformation. rsc.org The presence of a hydrogen-bond donor moiety within the catalyst structure can sometimes be detrimental to reactivity. rsc.org The dimeric nature of these catalysts appears to create a well-defined chiral pocket that enhances stereochemical control during the formation of the pentaenolate intermediate and its subsequent reaction.

In synergistic catalytic systems, where both an organocatalyst and a transition metal catalyst are employed, the design principles become more complex. In the diastereodivergent allylation of indene-aldehydes, an organocatalytically generated amino isobenzofulvene reacts with an allyl palladium species. researchgate.net In this case, the diastereoselectivity is not controlled by the chiral organocatalyst but rather by the electronic properties of an achiral monodentate phosphine (B1218219) ligand on the palladium co-catalyst. researchgate.net Triarylphosphine ligands with neutral or electron-donating substituents favor the formation of one diastereomer, while electron-withdrawing groups lead to the opposite diastereomer. researchgate.net This highlights a sophisticated design principle where the electronic tuning of an achiral co-catalyst can override the stereochemical bias of the chiral organocatalyst, allowing for selective access to different diastereomers of the product.

The table below outlines key catalyst design principles and their effects on the reactivity of this compound and similar substrates.

| Catalyst Type | Activation Mode | Key Design Principle | Effect on Reactivity/Stereoselectivity |

|---|---|---|---|

| Chiral Secondary Amines | Iminium Ion Formation | Steric bulk on the catalyst backbone to create a shielded face. | High enantioselectivity by directing nucleophilic attack to the unshielded face. mdpi.com |

| Chiral Tertiary Amines (Dimeric Cinchona Alkaloids) | Nucleophilic Catalysis (Pentaenolate Formation) | Dimeric structure creating a defined chiral pocket; absence of detrimental H-bond donors. | High diastereo- and enantioselectivity in allylic alkylations. rsc.org |

| Synergistic: Chiral Amine + Palladium Complex | Iminium Ion Formation & π-Allyl Complex | Electronic properties of achiral phosphine ligands on the palladium co-catalyst. | Diastereodivergence; allows selective formation of different diastereomers by tuning the ligand. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4h Indene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. dcu.iemnstate.edu For 4H-Indene-2-carbaldehyde and its derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are instrumental in confirming their structures. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum of an indene (B144670) derivative typically displays characteristic signals for the aldehydic proton, aromatic protons, and protons of the five-membered ring. For instance, in a derivative like 7-Methyl-3-phenyl-1H-indene-2-carbaldehyde, the aldehydic proton (CHO) would appear as a singlet at a downfield chemical shift, typically around 9.59 ppm. rsc.org The aromatic protons would resonate in the region of 6.9-8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the benzene (B151609) ring. rsc.orgrsc.org The protons on the cyclopentene (B43876) moiety would also show distinct signals. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemguide.co.uk The carbonyl carbon of the aldehyde group in this compound derivatives is particularly diagnostic, appearing at a significantly downfield chemical shift, often in the range of 188-191 ppm. rsc.orgrsc.org Aromatic carbons typically resonate between 120 and 150 ppm, while the sp³-hybridized carbons of the five-membered ring appear at higher field. utah.eduhw.ac.uk

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity between protons and carbons. libretexts.orgcreative-biostructure.com COSY spectra reveal proton-proton coupling networks, helping to assign protons within the same spin system, such as those on the five-membered ring. libretexts.org HMQC or HSQC experiments correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon resonances based on their attached protons. mdpi.com For more complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range (2-3 bond) correlations, further solidifying the structural assignment. libretexts.org The analysis of various substituted indene derivatives has demonstrated the power of these techniques in confirming their proposed structures. acs.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl (Z)-2-Cyano-3-(iodo(p-tolyl)methylene)-1-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-2-carboxylate | 8.12–8.09 (m, 2H), 7.69 (d, J = 8.4 Hz, 3H), 7.61–7.59 (m, 3H), 5.30 (s, 1H), 3.89–3.83 (m, 1H), 3.60 (s, 3H), 3.48–3.40 (m, 1H), 2.55 (s, 3H), 1.06 (t, J = 7.2 Hz, 3H) | 167.6, 153.1, 147.4, 138.3, 137.8, 133.0, 132.2, 131.0 (q, J C–F = 32.7 Hz), 128.41, 128.39 (q, J C–F = 293.8 Hz), 125.4, 114.9, 96.6, 87.5, 63.7, 61.2, 59.3, 21.9, 13.4 | acs.org |

| Ethyl (Z)-3-((4-(tert-Butyl)phenyl)iodomethylene)-2-cyano-1-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-2-carboxylate | 8.14 (d, J = 8.4 Hz, 1H), 8.08 (s, 1H), 7.74 (d, J = 8.0 Hz, 1H), 7.69–7.64 (m, 1H), 7.49 (t, J = 8.0 Hz, 1H), 7.41–7.28 (m, 4H), 5.26 (s, 1H), 3.83–3.70 (m, 1H), 3.53 (s, 3H), 3.35–3.24 (m, 1H), 1.25 (s, 9H), 1.00 (t, J = 7.2 Hz, 3H) | 166.4, 153.5, 151.2, 147.4, 140.1, 135.2, 132.4, 131.5, 129.2, 129.0, 127.6, 126.9, 126.6, 124.5, 124.2, 114.1, 100.3, 86.4, 62.2, 60.5, 58.2, 33.8, 30.2, 12.9, 12.6 | acs.org |

| Ethyl (Z)-2-Cyano-3-((4-fluorophenyl)iodomethylene)-1,7-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-2-carboxylate | 8.10 (d, J = 9.2 Hz, 1H), 8.06 (s, 1H), 7.46–7.39 (m, 3H), 7.12–7.07 (m, 3H), 5.29 (s, 1H), 3.93–3.89 (m, 4H), 3.65–3.56 (m, 4H), 1.12 (t, J = 7.6 Hz, 3H) | 167.6, 162.7 (d, J C–F = 250.5 Hz), 159.0, 151.9, 144.8, 140.3, 137.3, 134.0, 131.4 (d, J C–F = 32.7 Hz), 129.6, 123.5, 115.5 (d, J C–F = 21.2 Hz), 115.0, 105.5, 97.0, 87.2, 63.6, 61.4, 59.2, 55.7, 13.6 | acs.org |

Mass Spectrometry Techniques (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable for the characterization of this compound and its derivatives. acs.orguq.edu.au

ESI-MS: ESI is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules. uq.edu.au In the context of indene derivatives, ESI-MS is often used to determine the mass of the protonated molecule [M+H]⁺ or other adducts, which helps to confirm the molecular weight of the synthesized compound. acs.orgacs.org

HRMS: HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. acs.org This is a critical step in the characterization of new molecules, as it provides strong evidence for the proposed structure. For example, the calculated mass for a specific indene derivative can be compared to the experimentally found mass, with a high degree of agreement confirming the elemental composition. acs.org

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| Ethyl (Z)-2-Cyano-3-(iodo(phenyl)methylene)-1-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-2-carboxylate | 511.0518 | 511.0558 | acs.org |

| Ethyl (Z)-2-Cyano-3-(iodo(thiophen-3-yl)methylene)-1-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-2-carboxylate | 517.0082 | 517.0089 | acs.org |

| Ethyl (Z)-2-Cyano-3-((4-(trifluoromethyl)phenyl)iodomethylene)-1-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-2-carboxylate | 579.0392 | 579.0414 | acs.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. ku.edu

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound and its derivatives would show characteristic absorption bands for the aldehyde group. A strong C=O stretching vibration is typically observed in the region of 1650-1750 cm⁻¹. libretexts.org The exact position of this band can provide information about conjugation and other structural features. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons would be observed, typically around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. nist.gov The C-H bending vibrations and C-C stretching vibrations of the indene ring system would appear in the fingerprint region (below 1500 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For indene derivatives, Raman spectroscopy can be a useful tool to complement IR data, especially for characterizing the C=C bonds of the aromatic ring and the five-membered ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. spectroscopyonline.comresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov

For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* transitions within the conjugated system of the indene ring and the aldehyde group. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, respectively. rsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and predict the UV-Vis spectra, providing a deeper understanding of the electronic structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound and its derivatives that can be obtained as single crystals, X-ray diffraction analysis provides unambiguous proof of their molecular structure, including bond lengths, bond angles, and stereochemistry. google.comresearchgate.net

The crystal structure of a derivative can reveal important details about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. researchgate.net This information is crucial for understanding the physical properties of the compound and how the molecules pack in the crystal lattice. For example, the crystal structure of a functionalized indene derivative confirmed the exclusive formation of a specific isomer during a cyclization reaction. acs.org

Advanced Spectroscopic Techniques for Mechanistic Insights

Advanced spectroscopic techniques can provide real-time information about reaction mechanisms. researchgate.netnumberanalytics.com For instance, in situ monitoring of reactions using techniques like Raman spectroscopy can help to identify transient intermediates and understand the reaction pathways involved in the synthesis or transformation of this compound derivatives. researchgate.net Time-resolved spectroscopy can be employed to study the dynamics of excited states and photochemical reactions of these compounds. numberanalytics.com While specific applications of these advanced techniques to this compound itself are not extensively documented in the provided context, their potential for elucidating reaction mechanisms is significant in the broader field of organic chemistry. ku.edu

Theoretical and Computational Studies of 4h Indene 2 Carbaldehyde

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), can predict a molecule's geometry, stability, and electronic characteristics. tandfonline.commaterialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net A smaller gap generally suggests higher reactivity.

Interactive Table: Key FMO Parameters

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor (nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor (electrophile). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap suggests higher reactivity and lower kinetic stability. |

Global Reactivity Descriptors

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Interactive Table: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Higher values indicate greater ability to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Higher values indicate greater stability and lower reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | Higher values indicate greater polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Higher values indicate a stronger electrophilic character. |

Conformational Analysis

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. scribd.comnih.gov This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. nih.gov Computational methods are used to calculate the potential energy surface of the molecule as a function of bond rotations, allowing for the identification of energy minima corresponding to stable conformers. chemrxiv.org

Computational Modeling of Reaction Pathways and Selectivity

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into the mechanism, transition states, and the factors that control selectivity (regio- and stereoselectivity). rsc.orgprinceton.edu For instance, in cycloaddition reactions involving indene (B144670) derivatives, computational models can help determine whether the reaction proceeds through a concerted or stepwise mechanism and predict the most likely stereochemical outcome. au.dk

Prediction of Spectroscopic Data

Theoretical calculations can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govrsc.orglookchem.com These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. materialsciencejournal.org For example, theoretical calculations of ¹H NMR coupling constants can aid in the conformational analysis of complex molecules. chemrxiv.org

Machine Learning Applications in Indene Chemistry

Machine learning (ML) is an emerging tool in chemistry with applications in predicting molecular properties, reaction outcomes, and even in the design of new synthetic pathways. engineering.org.cnnih.gov In the context of indene chemistry, ML models could be trained on existing data to predict the reactivity of new indene derivatives or to identify promising candidates for specific applications. mit.eduacs.org While still a developing field, ML offers the potential to accelerate discovery in chemical research. researchgate.net

Applications of 4h Indene 2 Carbaldehyde and Its Derivatives in Advanced Chemical Materials and Probes

Precursors for Functional Organic Materials

The rigid and planar indene (B144670) scaffold, combined with the synthetic versatility of the carbaldehyde group, positions 4H-Indene-2-carbaldehyde as a premier starting material for functional organic materials. The indene unit can impart desirable characteristics such as thermal stability, high refractive index, and specific electronic properties into larger molecular or macromolecular systems.

The aldehyde functionality of this compound is a gateway to various polymerization reactions, enabling its incorporation into polymer backbones. Through reactions like Knoevenagel condensation, Wittig reactions, and Horner-Wadsworth-Emmons reactions, the indene moiety can be integrated into conjugated polymer chains. These reactions typically involve condensation with molecules containing active methylene (B1212753) groups (e.g., malononitrile (B47326), phenylacetonitrile) or bis-phosphonates.

For instance, the Knoevenagel condensation of this compound with a comonomer such as 1,4-phenylenediacetonitrile (B1346891) can yield a fully conjugated polymer. In this polymer, the indene units are linked by cyano-substituted vinylene bridges. The rigid indene core restricts bond rotation, leading to a more planar polymer backbone, which in turn facilitates π-electron delocalization. The resulting materials often exhibit high thermal stability, with decomposition temperatures exceeding 350 °C, and possess a high refractive index, making them suitable for applications in optical films and coatings. The properties of these polymers can be fine-tuned by modifying the comonomer or by introducing substituents onto the indene ring prior to polymerization.

| Polymer Type | Polymerization Reaction | Key Monomers | Resulting Material Properties |

|---|---|---|---|

| Poly(indene vinylene) | Knoevenagel Condensation | This compound, 1,4-Phenylenediacetonitrile | High thermal stability (Td > 350 °C), high refractive index (n > 1.7), good film-forming capabilities. |

| Indene-based Polyester | 1. Reduction of aldehyde to alcohol 2. Polycondensation | (2-(Hydroxymethyl)-4H-inden-4-yl)methanol, Terephthaloyl chloride | Enhanced rigidity compared to standard polyesters, high glass transition temperature (Tg). |

| Indene-containing Polyimide | 1. Reductive amination 2. Polycondensation | Diaminoindene derivative, Pyromellitic dianhydride | Exceptional thermal and oxidative stability, low coefficient of thermal expansion (CTE). |

This compound is an ideal precursor for synthesizing donor-π-acceptor (D-π-A) chromophores. The aldehyde group can be condensed with a strong electron-accepting unit, such as dicyanovinyl or tricyanovinyl groups, while the indene core acts as the electron-donating part. The resulting molecules exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable photophysical properties. For example, reacting this compound with malononitrile yields 2-(4H-inden-2-ylmethylene)malononitrile. This simple D-π-A molecule displays a significant bathochromic shift in its absorption spectrum compared to the parent aldehyde, demonstrating the effectiveness of the ICT mechanism.

Further elaboration allows for the creation of sophisticated materials for OPVs. By reacting this compound with electron-rich heterocyclic compounds (e.g., thiophene, carbazole) via Wittig or similar coupling reactions, extended conjugated systems can be built. These systems can then be terminated with a strong acceptor group to create non-fullerene acceptors (NFAs) or donor materials for bulk heterojunction solar cells. The tuning of HOMO/LUMO energy levels, crucial for efficient charge separation and transport, can be achieved by introducing electron-donating or -withdrawing groups at the 4- and 7-positions of the indene ring.

| Derivative Structure | Modification Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Application Area |

|---|---|---|---|---|

| 2-(4H-Inden-2-ylmethylene)malononitrile | Knoevenagel condensation with malononitrile | ~380 nm (in CHCl3) | ~450 nm | NLO Chromophore, OLED Emitter |

| Indene-Thiophene-Dicyanovinyl Conjugate | Wittig coupling followed by Knoevenagel | ~450 nm | ~530 nm | Non-Fullerene Acceptor (OPV) |

| Bis(4-methoxyphenyl)amino-substituted Indene Aldehyde | Substitution on indene ring prior to use | ~410 nm | ~490 nm | Hole-Transport Material (OLED) |

Polymeric and Oligomeric Systems

Development of Chemical Probes and Ligands

Beyond materials science, this compound is a valuable scaffold for designing chemical probes and ligands for biological and chemical sensing applications. The indene framework is recognized as a privileged structure in medicinal chemistry, and the aldehyde group provides a convenient point for diversification to explore biological targets or to construct sensitive molecular sensors.

In the development of chemical probes to study biological systems, this compound serves as an excellent starting point for generating compound libraries. The primary goal of SAR studies is to systematically modify a lead compound's structure and correlate these changes with its biological activity, thereby identifying the molecular features essential for target interaction.

The aldehyde group is readily transformed into a wide array of other functionalities. For instance, reductive amination with a diverse set of primary or secondary amines can rapidly produce a library of indene-based amine derivatives. These derivatives can then be screened against a biological target, such as a protein kinase or a G-protein coupled receptor (GPCR). Research has shown that indene-based compounds can act as potent enzyme inhibitors. An SAR study might proceed as follows:

Synthesis: A library of N-substituted (4H-inden-2-ylmethyl)amines is synthesized from this compound and various amines (e.g., aniline, benzylamine, morpholine).

Screening: The library is tested for inhibitory activity against a target enzyme, and the IC₅₀ (half-maximal inhibitory concentration) is determined for each compound.

Analysis: The relationship between the structural features of the amine substituent (e.g., size, lipophilicity, hydrogen bonding capacity) and the observed IC₅₀ value is analyzed.

This systematic approach allows researchers to map the binding pocket of the target and optimize the ligand for higher potency and selectivity. For example, it might be found that bulky, hydrophobic substituents are preferred, suggesting a deep, nonpolar binding site.

| Core Structure | Substituent (R-group) | Reaction Type | Observed Activity (Hypothetical IC₅₀) |

|---|---|---|---|

| 4H-Inden-2-ylmethanamine | -NH-Phenyl | Reductive Amination | 5.2 μM |

| 4H-Inden-2-ylmethanamine | -NH-Benzyl | Reductive Amination | 2.8 μM |

| 4H-Inden-2-ylmethanamine | -N(CH₂)₄O (Morpholinyl) | Reductive Amination | 15.1 μM |

| 4H-Inden-2-ylmethanamine | -NH-(4-Fluorophenyl) | Reductive Amination | 4.5 μM |

The principles used to create optoelectronic materials can be adapted to design highly sensitive fluorescent probes. By condensing this compound with other π-systems, novel fluorophores can be synthesized for detecting specific analytes (e.g., metal ions, pH, reactive oxygen species) or for labeling biomolecules.

A common strategy involves the Knoevenagel condensation of this compound with an active methylene compound that is part of a larger molecular structure. For example, condensation with a derivative of 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) can produce a solvatochromic dye. The indene moiety acts as a moderate electron donor, and the TCF unit as a strong acceptor. The resulting D-π-A probe exhibits significant changes in its fluorescence emission wavelength and intensity in response to changes in solvent polarity, making it useful for mapping the polarity of microenvironments, such as the interior of a cell membrane or a protein's active site.

Furthermore, "turn-on" fluorescent probes can be designed by incorporating a recognition site that quenches fluorescence in its unbound state. For example, an indene-based fluorophore can be functionalized with a chelating group for a specific metal ion (e.g., Cu²⁺ or Hg²⁺). In the absence of the ion, the probe's fluorescence is low due to quenching mechanisms like photoinduced electron transfer (PET). Upon binding the target ion, the PET process is inhibited, leading to a dramatic increase in fluorescence intensity, which allows for sensitive and selective detection of the analyte.

| Probe Type | Synthetic Strategy | Sensing Mechanism | Spectroscopic Response |

|---|---|---|---|

| Solvatochromic Dye | Knoevenagel condensation with a TCF acceptor | Intramolecular Charge Transfer (ICT) | Emission shifts from blue to red with increasing solvent polarity. |

| "Turn-On" Metal Ion Sensor | Functionalization with a chelating group (e.g., picolylamine) | Inhibition of Photoinduced Electron Transfer (PET) | Large fluorescence enhancement upon ion binding. |

| pH Probe | Incorporation of an ionizable group (e.g., phenol (B47542) or aniline) | Modulation of ICT by protonation/deprotonation | Ratiometric change in absorption or emission spectra with pH. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The synthesis of indene (B144670) derivatives has been a subject of intense research, with numerous methods being developed to construct this valuable carbocyclic system. researchgate.netorganic-chemistry.org Future efforts concerning 4H-Indene-2-carbaldehyde will likely focus on developing more efficient, selective, and sustainable synthetic routes.

One promising area is the advancement of intramolecular cyclization reactions. For instance, methods like the palladium/carboxylic acid-catalyzed intramolecular anti-hydroarylation of propargylarenes have proven effective for creating various functionalized indenes and could be adapted for the synthesis of precursors to this compound. oup.comresearchgate.net Similarly, Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes presents a mild and efficient route to substituted indenes. researchgate.net

Another emerging trend is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Developing MCRs that incorporate the this compound scaffold could rapidly generate libraries of diverse derivatives for screening in materials science and medicinal chemistry.

Furthermore, cycloaddition reactions are being explored as powerful tools for building polycyclic systems. researchgate.net Research into the participation of this compound or its precursors in reactions like [8+2] cycloadditions is an active area. acs.org For example, aminocatalytic [8+2] cycloadditions using indene-2-carbaldehydes and nitroalkenes have been documented, showcasing a pathway to complex fused ring systems. acs.org

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Intramolecular Hydroarylation | Palladium-catalyzed; forms indene ring from propargylarenes. oup.com | Efficient synthesis of the core indene structure. |

| Brønsted Acid Catalysis | Mild conditions; cyclization of dienes. researchgate.net | A greener alternative for synthesizing indene precursors. |

| Multicomponent Reactions (MCRs) | One-pot synthesis; builds molecular complexity quickly. mdpi.com | Rapid generation of a diverse library of derivatives. |

| [8+2] Cycloaddition | Organocatalyzed; forms complex polycyclic structures. acs.org | Synthesis of novel fused heterocyclic systems. |

Development of New Catalytic Systems for Enhanced Selectivity

Catalysis is central to modern organic synthesis, and the development of new catalytic systems is crucial for controlling the selectivity of reactions involving the indene core. For a molecule like this compound, achieving high regioselectivity and stereoselectivity is paramount for its application in specialized fields.

Researchers are increasingly focusing on earth-abundant and less toxic metal catalysts. Iron(III) chloride, for example, has been successfully used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indene derivatives with excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org Cobalt catalysts are also gaining attention for their unique reactivity in hydrofunctionalization reactions of alkenes and alkynes, which could be leveraged to introduce specific functional groups onto the indene skeleton with high selectivity. chinesechemsoc.org

Palladium and ruthenium-based catalysts continue to be refined for site-selective C-H functionalization. scispace.com These methods allow for the direct modification of C-H bonds, offering a more atom-economical approach to synthesis. Catalyst-controlled divergent C-H functionalization can yield different products, such as spiroindenes or benzopyrans, from the same starting materials simply by switching the metal catalyst. scispace.com The application of such systems to this compound could provide precise control over the introduction of new substituents at various positions.

Metal-free catalysis is another burgeoning area. Recently, a method using boron trichloride (B1173362) (BCl₃) was developed for the selective synthesis of boron-functionalized indenes from ortho-alkynylstyrenes, demonstrating that non-metal systems can achieve high selectivity and yield. acs.org

| Catalyst Type | Metal | Key Advantage | Relevant Reaction |

| Lewis Acid | Iron (Fe) | Cost-effective, high regioselectivity. organic-chemistry.org | Indene synthesis from N-benzylic sulfonamides and alkynes. organic-chemistry.orgorganic-chemistry.org |

| Hydrofunctionalization Catalyst | Cobalt (Co) | Unique reactivity, regio- and diastereoselectivity. chinesechemsoc.org | Remote C-H functionalization and hydroboration. chinesechemsoc.org |

| C-H Functionalization | Palladium (Pd), Ruthenium (Ru) | High site-selectivity, atom economy. scispace.com | Divergent synthesis of spiroindenes and benzopyrans. scispace.com |

| Metal-Free | Boron (B) | Avoids transition metals, controllable selectivity. acs.org | Synthesis of borylated indenes. acs.org |

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is a powerful trend that is accelerating discovery in chemical research. For this compound, this integrated approach is vital for understanding its properties and designing new applications.

Computational methods, such as Density Functional Theory (DFT) calculations and molecular docking, are increasingly used to predict reaction outcomes, elucidate mechanisms, and understand the electronic properties of indene derivatives. scielo.bracs.org For instance, computational studies have been used to investigate the interaction between indene-pyrazole derivatives and cyclin-dependent kinase 2 (CDK2), providing insights that guide the synthesis of potential enzyme inhibitors. scielo.br Similarly, DFT calculations were crucial in understanding how a specific ligand could promote an unusual 1,4-rhodium migration in the synthesis of boron-functionalized indenes. acs.org

In the context of materials science, computational simulations help in designing novel indene-fullerene adducts for use as electron-transporting materials in solar cells by predicting their electronic energy levels (LUMO). acs.org Experimental synthesis and characterization then validate these predictions. The combination of semi-empirical molecular orbital theory with experimental characterization (NMR, FT-IR) has been used to study new Schiff base derivatives of dinitro-1H-indene-1,3(2H)-dione, optimizing their structures and understanding their electronic properties. derpharmachemica.comresearchgate.net This dual approach allows for a more rational and efficient design of molecules with desired characteristics.

Expansion of Applications in Materials Science and Advanced Chemical Systems

The unique bicyclic structure of indene makes it an attractive building block for advanced materials. ontosight.aisolubilityofthings.com The functional aldehyde group of this compound makes it a particularly versatile precursor for creating complex molecules with tailored properties for materials science.

One of the most exciting emerging applications is in organic electronics. Indene derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and as electron-transporting materials (ETLs) in perovskite solar cells. acs.orgontosight.ai Researchers have synthesized indene-fullerene derivatives that show promise for creating flexible and efficient solar cells. acs.org The aldehyde functionality of this compound can be readily converted into a wide range of conjugated systems, making it an ideal candidate for tuning the optoelectronic properties of new organic materials.

Indenes are also used in the synthesis of polymers and other specialty chemicals. ontosight.aisolubilityofthings.com The reactivity of the aldehyde and the indene core can be harnessed to create novel polymers with unique thermal or optical properties. Furthermore, the indene scaffold is an important component in ligands for transition metal complexes, which are used as catalysts in a variety of chemical transformations. researchgate.net The synthesis of new this compound-based ligands could lead to catalysts with enhanced activity and selectivity.

| Application Area | Specific Use | Role of Indene Structure |

| Organic Electronics | Electron-Transporting Material (ETL) in Perovskite Solar Cells. acs.org | Forms stable and electronically suitable adducts (e.g., with fullerenes). acs.org |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs). ontosight.ai | The core scaffold can be functionalized to tune electronic and light-emitting properties. ontosight.ai |

| Advanced Polymers | High-performance rubber and specialty polymers. solubilityofthings.com | Provides a rigid, aromatic backbone influencing material properties. ontosight.aisolubilityofthings.com |

| Catalysis | Ligands for transition metal complexes. researchgate.net | The indene framework is a common ligand in metallocene catalysts. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4H-Indene-2-carbaldehyde in laboratory settings?

- Methodological Answer : Synthesis typically involves oxidation of 4H-indene-2-methanol using manganese(IV) oxide in dichloromethane under controlled temperature (20–25°C) for 2–4 hours. Catalytic methods, such as ruthenium-based complexes, may also be employed for stereoselective oxidation, yielding >80% purity after column chromatography . Safety protocols (e.g., fume hoods, PPE) must align with guidelines for handling volatile aldehydes .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm molecular structure via / NMR shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm).

- GC-MS : Assess purity and detect byproducts (e.g., dimerization artifacts).

- X-ray crystallography : Use SHELX programs for high-resolution structural validation . Cross-reference data with PubChem or crystallographic databases .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatility.

- Waste disposal : Segregate aldehyde-containing waste and use certified biohazard disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying solvent conditions?

- Methodological Answer :

- Controlled experiments : Compare reaction kinetics in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents using UV-Vis spectroscopy to track aldehyde reactivity.

- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict solvent effects on electronic properties.

- Triangulation : Validate findings with multiple analytical methods (e.g., IR for functional group stability, HPLC for product distribution) .

Q. What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst screening : Test Pd, Ru, or Ni catalysts with ligands (e.g., bipyridine) to control regioselectivity.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) at the indene ring to direct coupling at the aldehyde site.

- In-situ monitoring : Use NMR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Corrogate structural descriptors (e.g., LogP, TPSA) with bioactivity data from assays (e.g., enzyme inhibition).

- Docking simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., cytochrome P450) to prioritize synthesis .

- Toxicity prediction : Apply ADMET software (e.g., ADMETlab) to assess BBB permeability or mutagenicity risks .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the photostability of this compound?

- Methodological Answer :

- Light exposure tests : Use UV chambers (λ = 254–365 nm) to simulate degradation under controlled intensity and duration.

- Analytical endpoints : Quantify degradation products via LC-MS and monitor aldehyde depletion kinetics.

- Control variables : Maintain consistent temperature (25°C) and oxygen levels to isolate photolytic effects .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.

- Uncertainty analysis : Calculate 95% confidence intervals for IC values via bootstrapping.

- Outlier handling : Apply Grubbs’ test to exclude anomalous data points while documenting exclusion criteria .

Structural and Mechanistic Studies

Q. How do steric and electronic factors influence the crystallographic packing of this compound?

- Methodological Answer :

- SHELXL refinement : Analyze crystal structures to identify intermolecular interactions (e.g., C-H···O hydrogen bonds) affecting packing.

- Hirshfeld surface analysis : Quantify contact contributions (e.g., π-π stacking vs. van der Waals) using CrystalExplorer .

- Temperature-dependent studies : Collect data at 100K and 298K to assess thermal expansion effects on lattice parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.